(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
Brand Name:
Vulcanchem
CAS No.:
101860-51-9
VCID:
VC21267376
InChI:
InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1
SMILES:
CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC
Molecular Formula:
C13H15NO3S
Molecular Weight:
265.33 g/mol
(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
CAS No.: 101860-51-9
Cat. No.: VC21267376
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101860-51-9 |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | (4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one |
| Standard InChI | InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1 |
| Standard InChI Key | WJKUDHXSJQWMFN-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)[C@@H]1CSC(=O)N1CC2=CC=C(C=C2)OC |
| SMILES | CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC |
| Canonical SMILES | CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator